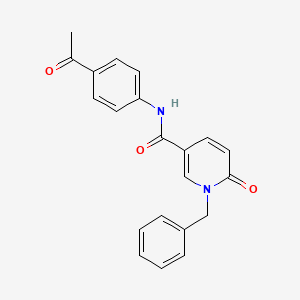

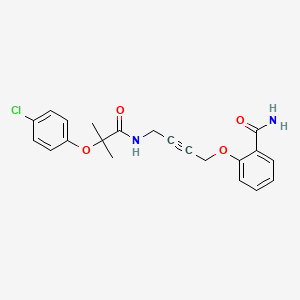

![molecular formula C20H19FN4O3 B2533066 N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide CAS No. 1448123-03-2](/img/structure/B2533066.png)

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide is a chemical entity that appears to be designed for biological activity, given its structural complexity and the presence of multiple functional groups that are often seen in drug molecules. While the provided papers do not directly discuss this compound, they do provide insight into the chemical space around imidazole-containing compounds and their potential biological activities.

Synthesis Analysis

The synthesis of related compounds, such as those in the N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide series, involves the strategic combination of different chemical moieties to target specific biological activities, in this case, antitubercular activity . The synthesis typically requires multiple steps, including the formation of the core imidazole ring, followed by the attachment of various substituents that can modulate the compound's interaction with biological targets. The synthesis of N-substituted imidazolylbenzamides is also relevant, as it demonstrates the versatility of the imidazole group in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is critical for their biological activity. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, which can act as a hydrogen bond acceptor or donor, influencing the compound's binding to biological targets. The presence of substituents like the fluorophenoxy group can affect the molecule's overall polarity, solubility, and ability to penetrate biological membranes .

Chemical Reactions Analysis

Imidazole-containing compounds can participate in various chemical reactions, particularly as intermediates in the synthesis of more complex molecules. The reactivity of the imidazole ring can be exploited to introduce additional functional groups that can enhance the compound's pharmacological profile. For example, the N-substitution on the imidazole ring can be used to modulate the molecule's electrophysiological activity, as seen in the synthesis of class III antiarrhythmic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole-containing compounds are influenced by their molecular structure. The presence of aromatic rings, heteroatoms, and substituents like the fluorophenoxy group can impact the compound's melting point, boiling point, solubility in various solvents, and stability. These properties are crucial for the compound's behavior in biological systems and its suitability as a drug candidate. The electrophysiological activity of related compounds suggests that the imidazole moiety can confer specific properties that are beneficial for the treatment of cardiac conditions .

Aplicaciones Científicas De Investigación

Synthesis and Anti-inflammatory Activity

Azetidinones and benzimidazole derivatives have been synthesized and evaluated for their anti-inflammatory activity. These compounds, prepared through reactions involving hydrazones and chloroacetyl chloride, have shown potential as anti-inflammatory agents, with comparisons made to non-steroidal anti-inflammatory drugs (NSAIDs) for their effectiveness and ulcerogenic activities (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).

Antimycobacterial Properties

Benzimidazole analogues have been characterized for their antimycobacterial properties, demonstrating activity against Mycobacterium smegmatis. The structural analysis and in vitro testing of these compounds highlight their potential as antituberculosis agents, emphasizing the importance of structural modifications in enhancing antimicrobial efficacy (Richter, Goddard, Schönefeld, Imming, & Seidel, 2022).

Fluorescent Sensors for Metal Ions

Compounds incorporating benzimidazole and benzothiazole moieties have been developed as fluorescent sensors, capable of detecting metal ions such as Al3+ and Zn2+. These sensors exhibit significant absorption and emission spectral changes upon coordination with the ions, showcasing their potential in analytical and environmental monitoring applications (Suman, Bubbly, Gudennavar, & Gayathri, 2019).

Antibacterial Activity

Benzimidazole derivatives have also been synthesized and tested for their antibacterial activity. These novel compounds have shown efficacy against a variety of bacterial strains, including Escherichia coli and Staphylococcus aureus, indicating their potential utility in developing new antibacterial agents (Patil, Padalkar, Phatangare, Umape, Borase, & Sekar, 2015).

Propiedades

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O3/c21-14-5-1-4-8-17(14)28-12-19(26)25-10-13(11-25)20(27)22-9-18-23-15-6-2-3-7-16(15)24-18/h1-8,13H,9-12H2,(H,22,27)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQKVGMOINAHOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NCC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol hydrochloride](/img/structure/B2532984.png)

![2-Chloro-1-(1-ethylspiro[6,7-dihydroimidazo[4,5-c]pyridine-4,4'-oxane]-5-yl)ethanone](/img/structure/B2532988.png)

![1-chloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]isoquinoline-3-carboxamide](/img/structure/B2532991.png)

![5-(3,4-dimethoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2532993.png)

![Spiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B2532996.png)

![N-[[4-(4-Methylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2532999.png)

![N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2533001.png)

![6-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2533002.png)

![1-(2-(4-Nitrophenyl)-2-oxoethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2533006.png)